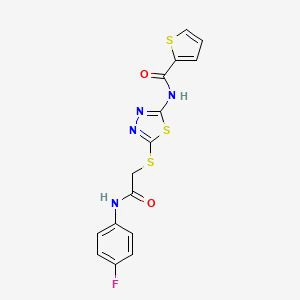
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide is a compound that likely shares structural and chemical properties with the compounds described in the provided papers. Although the exact compound is not directly studied in these papers, insights can be drawn from the related structures and their analyses. The compound is characterized by the presence of a pyridazine ring, a carboxamide moiety, and substituted phenyl rings which may contribute to its chemical reactivity and physical properties.
Synthesis Analysis
The synthesis of related compounds typically involves the formation of the core heterocyclic structure followed by the introduction of various substituents through reactions such as nucleophilic substitution or amidation. For instance, the synthesis of semicarbazone derivatives as mentioned in paper involves the creation of a core structure to which various substituents are added. This suggests that the synthesis of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide would similarly require careful planning of the synthetic route to ensure the correct placement of substituents and the preservation of the desired functional groups.
Molecular Structure Analysis
The molecular structure of compounds closely related to the one has been analyzed using computational methods such as Gaussian09 software, as seen in paper . These analyses include the optimization of molecular geometry, vibrational frequency analysis, and the study of frontier molecular orbitals (HOMO and LUMO). Such studies provide insights into the electronic structure and stability of the molecule, which are influenced by factors like hyper-conjugative interactions and charge delocalization. The presence of electron-withdrawing and electron-donating groups on the phenyl rings in the target compound would similarly affect its molecular structure and properties.
Chemical Reactions Analysis
The reactivity of such compounds is often influenced by the electronic nature of the substituents attached to the core structure. For example, the presence of electron-withdrawing groups such as fluorine can increase the electrophilic character of the compound, making it more reactive towards nucleophiles. The intramolecular hydrogen bonding observed in the benzothiazine derivatives in paper suggests that similar intramolecular interactions may play a role in the reactivity and stability of N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide.
Physical and Chemical Properties Analysis
The physical and chemical properties of the compound can be inferred from related structures. For instance, the presence of chloro and fluoro substituents is likely to influence the lipophilicity and electronic properties of the compound, as seen in the antimicrobial activity study of semicarbazone derivatives . The hyperpolarizability and nonlinearity of related molecules, as discussed in paper , suggest that the target compound may also exhibit significant non-linear optical properties due to extended π-electron delocalization. These properties are crucial for understanding the potential applications of the compound in various fields, including pharmaceuticals and materials science.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Activity
A study focused on the synthesis of N1-(3-chloro-4-fluorophenyl)-N4-substituted semicarbazone derivatives, showcasing a broad exploration into compounds with potential antimicrobial activities. The study found that compounds with specific substituents exhibited good antibacterial and antifungal activities, demonstrating the importance of molecular modifications in enhancing biological efficacy (Ahsan et al., 2016).
Electrochromic Properties
Another significant area of application is the development of anodic electrochromic materials. Research into aromatic polyamides containing N,N,N',N'-Tetraphenyl-p-Phenylenediamine Moieties revealed their potential for use in electrochromic devices due to their excellent thermal stability and reversible electrochromic behavior (Liou & Chang, 2008).
Biological Activity and Dyeing Applications
The compound's utility extends to the synthesis of novel arylazothiazole disperse dyes containing selenium, which not only serve as dyes for polyester fibers but also exhibit promising antioxidant, antitumor, and antimicrobial activities. This dual functionality highlights the potential of these compounds in creating biologically active fabrics with various life applications (Khalifa et al., 2015).
Antitubercular and Antibacterial Activities
Further studies emphasize the compound's role in the synthesis of derivatives with antitubercular and antibacterial properties. For instance, the synthesis of pyrrolo[3,2-b]pyridine-3-carboxamide linked 2-methoxypyridine derivatives has shown potent activity against tuberculosis and bacterial infections, underscoring the compound's significance in addressing drug-resistant microbial strains (Bodige et al., 2019).
Propiedades
IUPAC Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxopyridazine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClFN3O3/c1-26-15-10-16(24)23(12-8-6-11(20)7-9-12)22-17(15)18(25)21-14-5-3-2-4-13(14)19/h2-10H,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYGYXXROLXARJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=O)N(N=C1C(=O)NC2=CC=CC=C2Cl)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13ClFN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chlorophenyl)-1-(4-fluorophenyl)-4-methoxy-6-oxo-1,6-dihydropyridazine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-{5,6-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}piperidin-4-yl)methoxy]-3-methylpyridine](/img/structure/B3011348.png)
![N-(2-methoxy-5-(trifluoromethyl)phenyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B3011349.png)

![N-(3-(benzo[d]thiazol-2-yl)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)cyclohexanecarboxamide hydrochloride](/img/structure/B3011352.png)
![6-Bromo-2-(difluoromethyl)imidazo[1,2-a]pyridine-3-carboxylic acid](/img/structure/B3011353.png)
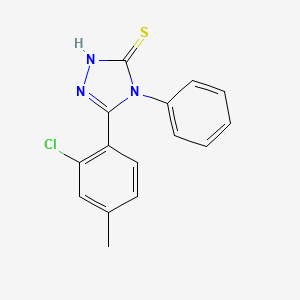
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-((4-methoxyphenyl)sulfonyl)butan-1-one](/img/structure/B3011356.png)

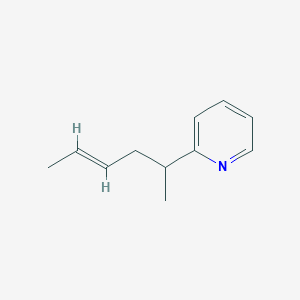
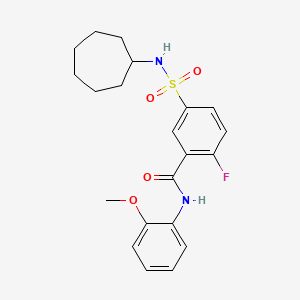
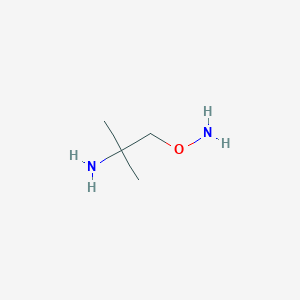
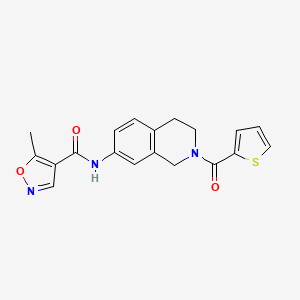
amine](/img/structure/B3011367.png)
